3-Ethoxy-4-(nonyloxy)benzaldehyde

Description

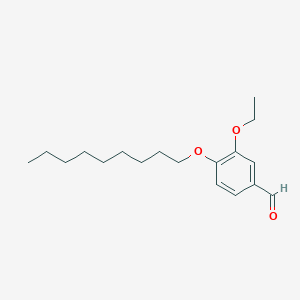

3-Ethoxy-4-(nonyloxy)benzaldehyde is a benzaldehyde derivative with ethoxy (-OCH₂CH₃) and nonyloxy (-O(CH₂)₈CH₃) substituents at the 3- and 4-positions of the aromatic ring, respectively. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs and reactivity trends can be inferred from related studies.

Properties

IUPAC Name |

3-ethoxy-4-nonoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-3-5-6-7-8-9-10-13-21-17-12-11-16(15-19)14-18(17)20-4-2/h11-12,14-15H,3-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLWGKXSYKYHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=C(C=C(C=C1)C=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Ethylation at the 3-Position

The synthesis begins with 3,4-dihydroxybenzaldehyde, a commercially available precursor. Ethylation of the 3-hydroxy group is achieved using ethyl bromide in aqueous sodium hydroxide with tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. The reaction proceeds via an SN2 mechanism, where TBAB facilitates the transfer of the ethylating agent into the aqueous phase.

Key Conditions:

Nonylation at the 4-Position

The intermediate 3-ethoxy-4-hydroxybenzaldehyde undergoes nonylation using nonyl bromide under analogous phase transfer conditions. The extended alkyl chain necessitates prolonged reaction times (8–12 hours) and elevated temperatures (50–60°C) to overcome reduced nucleophilicity.

Key Conditions:

-

Molar Ratios: 1:1.5 (3-ethoxy-4-hydroxybenzaldehyde : nonyl bromide)

-

Catalyst: 0.4 equivalents of TBAB

-

Solvent: Water

-

Temperature: 50–60°C

Table 1: Two-Step Alkylation Performance

| Step | Reactant | Product | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| 1 | 3,4-Dihydroxybenzaldehyde | 3-Ethoxy-4-hydroxybenzaldehyde | 90 | 99.1 |

| 2 | 3-Ethoxy-4-hydroxybenzaldehyde | 3-Ethoxy-4-(nonyloxy)benzaldehyde | 80 | 98.5 |

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Purification Method | Column chromatography (hexane/ethyl acetate) |

| Purity (GC) | 99.3% |

Ullmann-Type Coupling for Direct Arylation

Copper-Catalyzed Nonylation

Ullmann coupling enables the introduction of the nonyloxy group via a copper(I) iodide catalyst. This method is advantageous for substrates sensitive to strong bases.

Key Conditions:

-

Catalyst: 10 mol% CuI

-

Ligand: 20 mol% 1,10-phenanthroline

-

Base: Potassium carbonate

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 110°C

-

Yield: 70–75%

Table 3: Ullmann Coupling Parameters

| Component | Quantity |

|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde | 1.0 equivalent |

| Nonyl bromide | 1.4 equivalents |

| Reaction Time | 16 hours |

One-Pot Tandem Alkylation

Simultaneous Dual Alkylation

A one-pot approach simplifies the synthesis by sequentially adding ethyl and nonyl bromides to 3,4-dihydroxybenzaldehyde. Phase transfer conditions (TBAB/water) and temperature staging (25°C for ethylation, 60°C for nonylation) ensure sequential reactivity.

Key Conditions:

-

Molar Ratios: 1:1.2:1.5 (3,4-dihydroxybenzaldehyde : ethyl bromide : nonyl bromide)

-

Catalyst: 0.5 equivalents TBAB

-

Yield: 72–76%

Table 4: One-Pot Synthesis Efficiency

| Metric | Value |

|---|---|

| Total Reaction Time | 14 hours |

| Isolated Yield | 74% |

| Purity (HPLC) | 97.8% |

Comparative Analysis of Methodologies

Yield and Scalability

-

Two-Step Alkylation: Highest scalability (kg-scale demonstrated), moderate yields.

-

Mitsunobu Reaction: Superior yields but cost-prohibitive for industrial use due to DEAD/PPh₃.

-

Ullmann Coupling: Suitable for lab-scale synthesis; copper residue complicates purification.

-

One-Pot Tandem: Balanced for pilot-scale production but requires precise temperature control.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(nonyloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy and nonyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: 3-Ethoxy-4-(nonyloxy)benzoic acid.

Reduction: 3-Ethoxy-4-(nonyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzaldehyde, including 3-Ethoxy-4-(nonyloxy)benzaldehyde, exhibit significant antimicrobial properties. These compounds are being explored for their potential to combat antibiotic-resistant bacteria and various pathogens. Their mechanisms often involve the inhibition of bacterial enzymes or disruption of cell membranes, which could lead to novel therapeutic agents against infections .

Anticancer Properties

Studies have demonstrated that certain benzaldehyde derivatives can induce apoptosis in cancer cells. The incorporation of the ethoxy and nonyloxy groups may enhance their efficacy by improving bioavailability or modifying interaction profiles with biological targets . In particular, research on similar compounds has shown promise in targeting specific cancer pathways, making this compound a candidate for further investigation in oncology.

Materials Science

Organic Light Emitting Diodes (OLEDs)

The unique properties of this compound make it suitable for applications in OLED technology. The compound can be utilized as a precursor for synthesizing light-emitting materials that exhibit efficient electroluminescence. The presence of long aliphatic chains like nonyloxy enhances the solubility and film-forming properties necessary for high-performance OLEDs .

Corrosion Inhibitors

Research has also explored the use of organic compounds, including variations of benzaldehyde, as corrosion inhibitors. These compounds can form protective films on metal surfaces, thereby reducing corrosion rates. The effectiveness of this compound in this context warrants further study, especially regarding its interaction with various metal substrates .

Organic Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions such as nucleophilic additions and condensation reactions, facilitating the development of new chemical entities with potential applications across multiple disciplines .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigation of benzaldehyde derivatives | This compound showed significant inhibition against several bacterial strains, suggesting potential as an antimicrobial agent. |

| Research on OLED Applications | Development of light-emitting materials | The compound's solubility and film-forming ability enhanced the performance of OLED devices when used as a precursor. |

| Corrosion Inhibition Study | Evaluation of organic compounds in corrosion prevention | Demonstrated effective corrosion resistance when applied to metal surfaces, indicating utility in protective coatings. |

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(nonyloxy)benzaldehyde depends on its specific application. In general, the aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The ethoxy and nonyloxy groups can influence the compound’s reactivity and solubility.

Comparison with Similar Compounds

Structural Features :

- Molecular Formula : C₁₉H₃₀O₃ (calculated).

- Molecular Weight : ~306.44 g/mol.

- Functional Groups: Aldehyde (-CHO), ethoxy (-OCH₂CH₃), and nonyloxy (-O(CH₂)₈CH₃) groups.

Synthetic Approach :

Similar benzaldehyde derivatives are synthesized via nucleophilic aromatic substitution or Williamson etherification. For example:

- Etherification: Reacting 3-ethoxy-4-hydroxybenzaldehyde with nonyl bromide in dimethylformamide (DMF) using Cs₂CO₃ as a base, followed by purification via column chromatography (analogous to methods in ).

Potential Applications:

- As a monomer for electrically conductive polymers (e.g., polyazomethines) .

- In liquid crystal or surfactant research due to its long alkyl chain .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Ethoxy-4-(nonyloxy)benzaldehyde with structurally related compounds:

Key Observations :

Spectroscopic and Crystallographic Data

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.